molecular formula C22H24F3N3O2 B215421 N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide

N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide

Cat. No. B215421
M. Wt: 419.4 g/mol
InChI Key: FHVLFSVELYKJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide, also known as TFPB, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and is commonly used as a tool compound in various biochemical and physiological studies.

Mechanism of Action

N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and heroin, in animal models. N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide has also been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor in their experiments, without affecting other dopamine receptors. However, one limitation of N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide is its relatively low potency compared to other D3 receptor antagonists. This can make it difficult to achieve complete blockade of the receptor in some experiments.

Future Directions

There are several future directions for research involving N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide. One area of interest is the role of dopamine D3 receptors in other neurological disorders, such as Parkinson's disease and Huntington's disease. N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide could be used to study the potential therapeutic effects of targeting this receptor in these disorders. Additionally, N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide could be used in combination with other drugs to study their interactions with the dopamine D3 receptor. Overall, N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide is a valuable tool compound for studying the role of dopamine D3 receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide involves the reaction of 3-(trifluoromethyl)aniline with 4-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-(piperazin-1-yl)benzenebutanoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide has been widely used in scientific research as a selective antagonist of the dopamine D3 receptor. It has also been shown to have affinity for the serotonin 5-HT1A receptor and the histamine H1 receptor. N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide has been used to study the role of dopamine D3 receptors in addiction, schizophrenia, and other psychiatric disorders.

properties

Product Name

N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide

Molecular Formula

C22H24F3N3O2

Molecular Weight

419.4 g/mol

IUPAC Name

N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]butanamide

InChI

InChI=1S/C22H24F3N3O2/c1-2-4-20(29)26-18-9-7-16(8-10-18)21(30)28-13-11-27(12-14-28)19-6-3-5-17(15-19)22(23,24)25/h3,5-10,15H,2,4,11-14H2,1H3,(H,26,29)

InChI Key

FHVLFSVELYKJBF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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